Glycidyl laurate

概要

説明

Glycidyl Laurate, also known as Glycidyl dodecanoate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily used in the formulation of creams and lotions, moisturizers, and other skin care products .

Synthesis Analysis

The synthesis of Glycidyl Laurate may involve the treatment of poly (glycidyl methacrylate) with nucleophilic agents, yielding new linear homo/ co-polymers . The materials obtained have different physicochemical properties depending upon the nucleophiles utilized .Molecular Structure Analysis

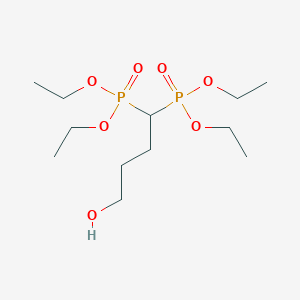

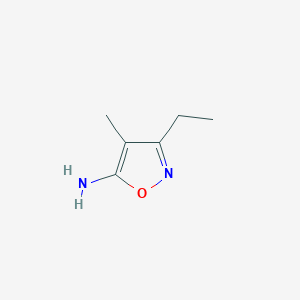

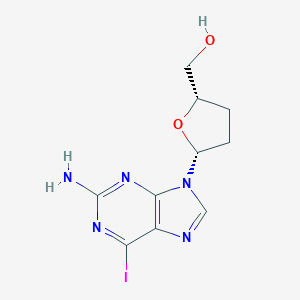

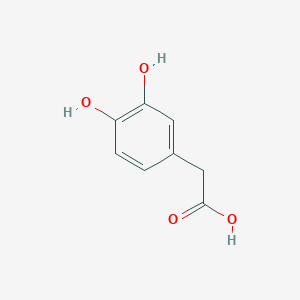

The molecular formula of Glycidyl Laurate is C15H28O3, with an average mass of 256.381 Da and a monoisotopic mass of 256.203857 Da .Chemical Reactions Analysis

The chemical modification of Glycidyl Laurate may be affected by the distinct reactivity of the epoxy and anhydride groups, in the presence of peroxide .Physical And Chemical Properties Analysis

Glycidyl Laurate has a density of 1.0±0.1 g/cm3, a boiling point of 335.4±15.0 °C at 760 mmHg, and a flash point of 132.2±5.3 °C . It has 3 H bond acceptors, 0 H bond donors, 13 freely rotating bonds, and a polar surface area of 39 Å2 .科学的研究の応用

Polymer Composite Microparticles

Glycidyl laurate has been used in the preparation of composite microparticles from a mixture of glycidyl methacrylate (GMA), styrene (S), and divinylbenzene (DVB) in the presence of hydrophobized Fe3O4 nanoparticles .

Enantioselective Esterification

This compound has been utilized in enantioselective esterification processes. For example, it has been used as a catalyst by surfactant-lipase complexes to improve the conversion rate of ®-glycidol .

Textile Material Finishing

Glycidyl esters, including Glycidyl laurate, have been applied for multifunctional finishing of textile materials, enhancing properties such as antimicrobial activity .

Drug Penetration Enhancement

In cosmetics and pharmaceuticals, Glycidyl laurate has been noted to enhance the penetration of drugs through human skin, which could be beneficial for topical medications .

Safety and Hazards

作用機序

Target of Action

Glycidyl laurate, also known as glyceryl laurate, is a fatty acid that has reactive hydroxyl and hydroxy groups . It primarily targets the lipid bilayer of the plasma membrane . The lipid bilayer is crucial for maintaining the integrity of cells and is involved in various cellular processes, including cell signaling, energy production, and nutrient transport.

Mode of Action

The mode of action of glycidyl laurate involves perturbing the plasma membrane lipid bilayer . It fluidizes the structure in the envelope of the virus, causing the disintegration of the microbial membrane . This disruption of the membrane structure can inhibit the function of the virus, thereby exhibiting antiviral properties .

Result of Action

The primary result of glycidyl laurate’s action is the disruption of the microbial membrane, leading to the inhibition of the virus . This can prevent the virus from infecting host cells, thereby helping to control viral infections. Additionally, glycidyl laurate is used as a cross-linking agent in the production of polycarboxylic acids, analytical methods, and films . It can also be used as a viscosity modifier in lubricants .

特性

IUPAC Name |

oxiran-2-ylmethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZMJYQEBOHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316631 | |

| Record name | Glycidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl laurate | |

CAS RN |

1984-77-6 | |

| Record name | Glycidyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3VZ4YF9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method for synthesizing Glycidyl laurate, and what factors influence the yield?

A1: Research indicates that Glycidyl laurate can be synthesized efficiently using lauric acid as a starting material through a multi-step process involving saponification and esterification []. The esterification step, specifically, has been optimized using orthogonal design methodology to determine the impact of various reaction parameters on the yield []. Studies show that using toluene as a solvent, maintaining an epichlorohydrin to sodium laurate molar ratio of 2:1, reacting at 100°C for 3 hours, and utilizing tetrabutylammonium bromide (TBAB) as a phase transfer catalyst at 5% molar equivalent of sodium laurate leads to a product yield exceeding 95% []. This highlights the significance of optimizing reaction conditions for maximizing Glycidyl laurate production.

Q2: What are the potential carcinogenic properties associated with Glycidyl laurate?

A2: While Glycidyl laurate has potential applications in various industries, research points to potential carcinogenic risks associated with this compound []. Studies involving subcutaneous injections of Glycidyl laurate in mice have shown the development of sarcomas at the injection site []. These findings underscore the importance of careful handling and further research to fully understand the safety profile of Glycidyl laurate, particularly regarding long-term exposure and potential carcinogenic effects in different biological systems.

Q3: How can Glycidyl laurate be quantified in complex matrices like edible oils?

A3: Accurately determining Glycidyl laurate levels in complex mixtures like edible oils is crucial due to its potential presence as a food processing contaminant. Research demonstrates a robust method for quantifying Glycidyl laurate and other related glycidyl esters in edible oils using a combination of gel permeation chromatography (GPC), solid-phase extraction (SPE) cleanup, and liquid chromatography coupled with mass spectrometry (LC-MS) detection []. This method boasts high sensitivity, with a limit of quantification in oil samples ranging from 50 to 100 μg/kg depending on the specific glycidyl ester []. Utilizing stable isotope-labeled internal standards further enhances the accuracy and reliability of this quantification method, making it a valuable tool for monitoring Glycidyl laurate levels in food and other complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)